molecular formula C4H6Cl2N2O B12358534 4,6-Dichloro-1,3-diazinan-2-one

4,6-Dichloro-1,3-diazinan-2-one

Cat. No.: B12358534
M. Wt: 169.01 g/mol
InChI Key: HKPJHZTZKAHALH-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3-diazinan-2-one is a heterocyclic compound that belongs to the diazine family It is characterized by a six-membered ring containing two nitrogen atoms and two chlorine atoms at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1,3-diazinan-2-one typically involves the chlorination of 1,3-diazinan-2-one. One common method is the reaction of 1,3-diazinan-2-one with chlorine gas in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 4,6-dichloro-1,3-diazinan-2-ol.

    Substitution: Formation of 4,6-dimethoxy-1,3-diazinan-2-one.

Scientific Research Applications

4,6-Dichloro-1,3-diazinan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1,3-diazinan-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA replication. This inhibition can lead to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1,3,5-triazin-2-one: Another chlorinated diazine with similar chemical properties.

    2,4-Dichloro-1,3,5-triazine: A compound used in the synthesis of herbicides and other agrochemicals.

    4,6-Dichloro-1,3,5-triazine-2-amine: Known for its high-energy properties and potential use in explosives.

Uniqueness

4,6-Dichloro-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of two chlorine atoms at the 4 and 6 positions

Properties

Molecular Formula

C4H6Cl2N2O

Molecular Weight

169.01 g/mol

IUPAC Name

4,6-dichloro-1,3-diazinan-2-one

InChI

InChI=1S/C4H6Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h2-3H,1H2,(H2,7,8,9)

InChI Key

HKPJHZTZKAHALH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1Cl)Cl

Origin of Product

United States

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